molecular formula C17H18N2 B13882805 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole

6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole

Cat. No.: B13882805
M. Wt: 250.34 g/mol
InChI Key: GOINNSRVWMLPCY-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with 2-phenylpropan-2-one under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the benzimidazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzimidazole ring or its substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interfere with cellular pathways by modulating signal transduction and gene expression .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and biological activities.

    5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring, which can influence its reactivity and pharmacological profile.

    2-(2-Pyridyl)benzimidazole:

Uniqueness: 6-Methyl-2-phenyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl, phenyl, and propan-2-yl groups enhances its stability, solubility, and potential for diverse applications in various fields .

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

6-methyl-2-phenyl-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H18N2/c1-12(2)19-16-11-13(3)9-10-15(16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

GOINNSRVWMLPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C(C)C)C3=CC=CC=C3

Origin of Product

United States

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